molecular formula C54H40FeP2 B12320711 CID 129827526

CID 129827526

Katalognummer: B12320711
Molekulargewicht: 806.7 g/mol
InChI-Schlüssel: LKNXQPPPQGIJLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the Chemical Abstracts Service (CAS) number CID 129827526 is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 129827526 involves a series of chemical reactions that require precise conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. The industrial production methods often involve continuous flow reactors and automated systems to ensure consistent quality and high yield. The use of advanced technologies and optimization of reaction parameters are essential to achieve cost-effective and sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions: CID 129827526 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with enhanced properties for specific applications.

Wissenschaftliche Forschungsanwendungen

CID 129827526 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and as a lead compound for drug development. In industry, it is used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of CID 129827526 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The detailed molecular mechanisms are studied to understand its potential therapeutic applications and to design more effective derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: CID 129827526 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or functional groups. These comparisons help in understanding the distinct properties and potential advantages of this compound.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These unique features make it valuable for certain applications where other compounds may not be as effective.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields Its unique properties, diverse chemical reactions, and wide range of applications make it a valuable subject of study

Eigenschaften

Molekularformel

C54H40FeP2

Molekulargewicht

806.7 g/mol

InChI

InChI=1S/2C27H20P.Fe/c2*1-5-11-24-19(7-1)13-15-21-17-28(23-9-3-4-10-23)18-22-16-14-20-8-2-6-12-25(20)27(22)26(21)24;/h2*1-16H,17-18H2;

InChI-Schlüssel

LKNXQPPPQGIJLC-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1[C]5[CH][CH][CH][CH]5)C=CC6=CC=CC=C64.C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1[C]5[CH][CH][CH][CH]5)C=CC6=CC=CC=C64.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.